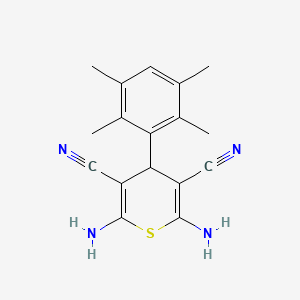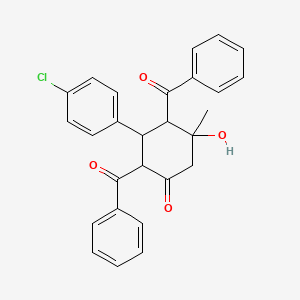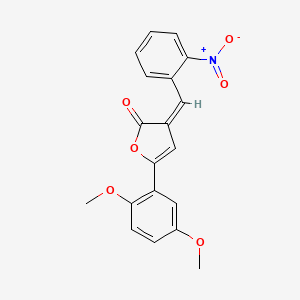![molecular formula C18H23NO B4924728 1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperidine](/img/structure/B4924728.png)
1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperidine (NMP) is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a piperidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperidine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Specifically, 1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperidine has been shown to enhance the activity of acetylcholine, a neurotransmitter that is involved in learning and memory.
Biochemical and Physiological Effects:
In addition to its effects on the nervous system, 1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperidine has also been shown to have other biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress. It has also been shown to have anti-inflammatory effects, which may help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperidine in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been extensively studied, so there is a large body of literature available on its properties and potential applications. One limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to investigate its effects.
Direcciones Futuras
There are several potential future directions for research on 1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperidine. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders. Additional studies will be needed to better understand its mechanism of action and to determine its efficacy in treating these conditions. Another area of interest is its potential as an antioxidant and anti-inflammatory agent. Further research is needed to determine the optimal dosages and delivery methods for these applications. Finally, 1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperidine may have potential applications in other areas of research, such as drug discovery and chemical synthesis.
Métodos De Síntesis
The synthesis of 1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperidine involves several steps, including the reaction of 4-methoxy-1-naphthaldehyde with methylamine, followed by reduction with sodium borohydride. This process yields 1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperidine as a white crystalline solid, which can be further purified through recrystallization.
Aplicaciones Científicas De Investigación
1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperidine has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperidine has been shown to have neuroprotective effects, which may help to prevent the degeneration of neurons in these conditions.
Propiedades
IUPAC Name |
1-[(4-methoxynaphthalen-1-yl)methyl]-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-14-9-11-19(12-10-14)13-15-7-8-18(20-2)17-6-4-3-5-16(15)17/h3-8,14H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRGXCYPGUIQGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=C(C3=CC=CC=C23)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxynaphthalen-1-yl)methyl]-4-methylpiperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-phenoxyethyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4924659.png)
![1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine](/img/structure/B4924669.png)


![3-{2-[3-(4-ethylphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B4924686.png)

![1-benzyl-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4924699.png)

![3-chloro-2-(4-morpholinylcarbonyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4924725.png)
![4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B4924735.png)
![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4924736.png)
![2-methyl-7-{(6-methyl-2-pyridinyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4924752.png)
![2-(1,3-benzodioxol-5-yl)-N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)acetamide](/img/structure/B4924756.png)